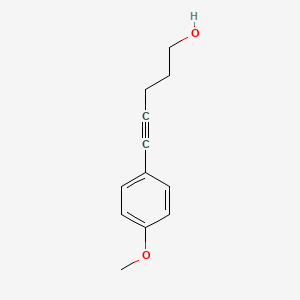

5-(4-Methoxyphenyl)pent-4-yn-1-ol

Description

5-(4-Methoxyphenyl)pent-4-yn-1-ol (CAS: Not explicitly provided; structure: C₁₂H₁₄O₂) is a terminal alkyne alcohol featuring a 4-methoxyphenyl substituent at the C4 position of a pentynol backbone. Synthesized via Sonogashira coupling or related methods, it is obtained as a colorless oil with a high yield of 95% (petroleum ether/ethyl acetate chromatography) . Key spectroscopic data include:

- ¹H NMR (400 MHz, CDCl₃): δ 3.80 (s, OCH₃), 6.78–6.84 (m, aromatic H), 7.30–7.35 (m, aromatic H) .

- ¹³C NMR (126 MHz, CDCl₃): δ 55.2 (OCH₃), 80.8 (alkynyl C), 159.1 (aromatic C-O) .

The 4-methoxyphenyl group enhances electron density via resonance donation, influencing reactivity in cycloadditions or catalytic transformations. The compound is structurally relevant in medicinal chemistry, particularly in substrate-selective enzyme inhibition (e.g., ALOX15) .

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)pent-4-yn-1-ol |

InChI |

InChI=1S/C12H14O2/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9,13H,2,4,10H2,1H3 |

InChI Key |

DIUAPCQLCKURIW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C#CCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Nitro vs. Methoxy Groups

5-(4-Nitrophenyl)pent-4-yn-1-ol (compound 6, ) replaces the methoxy group with a nitro (-NO₂) substituent:

- Physical State : Orange solid (mp 30–32°C) vs. colorless oil for the methoxy analog.

- Electronic Effects : The nitro group is electron-withdrawing, reducing aryl ring electron density (¹³C NMR: δ 146.5 ppm for nitro-substituted C vs. 159.1 ppm for methoxy) .

- Reactivity : Nitro derivatives are less nucleophilic in cross-coupling reactions but more reactive in reduction or cycloaddition pathways.

Alkynol vs. Alkenol Isomerism

(E)-5-(4-Methoxyphenyl)pent-4-en-1-ol () replaces the alkyne with a double bond:

- Hybridization : sp² (C=C) vs. sp (C≡C) hybridization alters bond length (1.34 Å for C=C vs. 1.20 Å for C≡C) and stability.

- Reactivity: The alkenol undergoes electrophilic additions (e.g., epoxidation), while the alkynol participates in click chemistry (e.g., azide-alkyne cycloaddition).

- Biological Activity: Alkenols may exhibit different binding affinities in enzyme inhibition due to conformational flexibility .

Chain Length Variations

Hex-4-yne-1-ol (compound 9, ) has a six-carbon chain vs. five carbons in the target compound:

- Lipophilicity : Increased chain length elevates logP (predicted logP: 1.8 vs. 1.5 for 5-(4-methoxyphenyl)pent-4-yn-1-ol), enhancing membrane permeability .

- Boiling Point : Longer chains increase boiling points (e.g., hex-4-yne-1-ol: ~150°C vs. ~130°C for the target compound) .

Aryl Group Variations

5-(Perylen-3-yl)pent-4-yn-1-ol () substitutes the methoxyphenyl with a polycyclic perylene group:

- Steric Effects: The bulky perylene group reduces reaction rates in catalytic transformations (e.g., Sonogashira coupling) due to steric hindrance.

- Optical Properties : Perylene derivatives exhibit fluorescence, making them suitable for optoelectronic applications .

Data Tables

Table 1: Physical and Spectral Properties of Key Compounds

| Compound | Molecular Formula | Physical State | Yield (%) | Key ¹H NMR (δ, ppm) | Key ¹³C NMR (δ, ppm) |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₄O₂ | Colorless oil | 95 | 3.80 (s, OCH₃), 6.78–6.84 (m) | 55.2 (OCH₃), 159.1 (C-O) |

| 5-(4-Nitrophenyl)pent-4-yn-1-ol | C₁₁H₁₁NO₃ | Orange solid | 99 | 8.13–8.18 (m, NO₂-Ph) | 146.5 (C-NO₂) |

| (E)-5-(4-Methoxyphenyl)pent-4-en-1-ol | C₁₂H₁₆O₂ | Yellowish solid | N/A | 5.50–5.60 (m, CH=CH) | 125.8 (CH=CH), 159.0 (C-O) |

| Hex-4-yne-1-ol | C₆H₁₀O | Yellow oil | 92 | 1.73 (quin, J=6.2 Hz) | 76.1 (C≡C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.